molecular formula C13H9ClFN3O2S B3013059 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034339-23-4

3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B3013059
CAS No.: 2034339-23-4
M. Wt: 325.74
InChI Key: XJHRTSYRULRSMM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that features a unique combination of chloro, fluoro, and sulfonamide functional groups attached to a pyrazolo[1,5-a]pyridine core

Mechanism of Action

Target of Action

The primary target of 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) . It interacts with its target, CDK2, by binding to a site different from the active site, enhancing the protein’s activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . By inhibiting CDK2, the compound disrupts normal cell cycle progression, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The compound shows superior cytotoxic activities against certain cell lines . Specifically, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s photophysical properties can be tuned, suggesting potential sensitivity to light and other environmental conditions .

Preparation Methods

Properties

IUPAC Name

3-chloro-4-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRTSYRULRSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=NN3C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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